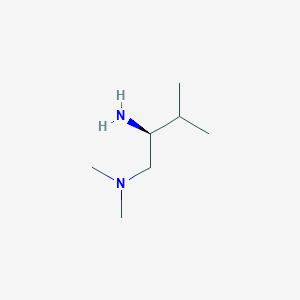![molecular formula C12H14F3O4P B3043414 Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone CAS No. 86208-45-9](/img/structure/B3043414.png)
Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone
Descripción general
Descripción
Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone, also known as DFP or Fluorophosphonate, is a chemical compound that has been widely used in scientific research for decades. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mecanismo De Acción
Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone works by irreversibly binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can cause muscle weakness, respiratory distress, seizures, and death. It can also cause changes in neurotransmitter levels, oxidative stress, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone is a potent and specific inhibitor of acetylcholinesterase, making it a valuable tool for studying the nervous system. However, its toxicity and potential for harm to researchers make it a challenging compound to work with. Special precautions must be taken to ensure the safety of researchers and to prevent accidental exposure.
Direcciones Futuras
There are many potential future directions for research involving Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone. One area of interest is the development of new drugs that can target acetylcholinesterase without causing the toxic effects of this compound. Another area of interest is the use of this compound as a tool to study the role of acetylcholine in other physiological processes, such as immune function and inflammation. Additionally, new methods for synthesizing this compound and other related compounds may lead to improved safety and efficacy in research applications.
Aplicaciones Científicas De Investigación
Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone has been widely used in scientific research as a tool to study the nervous system and the role of acetylcholine in various physiological and pathological processes. It has been used to study the mechanism of action of acetylcholinesterase inhibitors, as well as to develop new drugs for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.
Propiedades
IUPAC Name |
diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPUWQUHANRUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Chloro-6-fluorobenzyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane chloride](/img/structure/B3043337.png)

![1-Azoniatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene chloride](/img/structure/B3043340.png)
![Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate](/img/structure/B3043341.png)



![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)

